2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide
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Overview
Description
2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide is an organic compound belonging to the family of benzamides It is characterized by the presence of four chlorine atoms and two carboxamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide typically involves the chlorination of 1,4-benzenedicarboxamide. One common method is the reaction of 1,4-benzenedicarboxamide with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds as follows:
C8H6N2O2+4Cl2→C8H4Cl4N2O2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This involves the use of large-scale reactors where the chlorination reaction is carried out under optimized conditions to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. These reactions are often conducted in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized forms of the compound.
Reduction Reactions: Products include partially or fully dechlorinated derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloro-1,4-benzoquinone: This compound is similar in structure but contains quinone groups instead of carboxamide groups.
2,3,5,6-Tetrachloro-1,4-benzenedicarboxylic acid: This compound has carboxylic acid groups instead of carboxamide groups.
2,3,5,6-Tetrachloro-1,4-benzenedicarboxylate: This compound contains ester groups instead of carboxamide groups.
Uniqueness
2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide is unique due to the presence of both chlorine atoms and carboxamide groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3,5,6-tetrachlorobenzene-1,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4N2O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16/h(H2,13,15)(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPUGLIGZZJLSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(=O)N)Cl)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462435 |
Source
|
Record name | 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-85-2 |
Source
|
Record name | 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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